BenchChemオンラインストアへようこそ!

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide

Medicinal Chemistry ADME Prediction Physicochemical Properties

N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide (CAS 1784082-52-5) is a small-molecule heterocyclic building block combining a strained cyclobutane carboxamide with an azetidine moiety via a methylene bridge. It belongs to a therapeutically relevant class of azetidine-cyclobutane derivatives widely patented as Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13177014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN(CC1CCN1)C(=O)C2CCC2
InChIInChI=1S/C10H18N2O/c1-12(7-9-5-6-11-9)10(13)8-3-2-4-8/h8-9,11H,2-7H2,1H3
InChIKeyQLFIQVDNEPUEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide (CAS 1784082-52-5) for JAK-Targeted Drug Discovery


N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide (CAS 1784082-52-5) is a small-molecule heterocyclic building block combining a strained cyclobutane carboxamide with an azetidine moiety via a methylene bridge [1]. It belongs to a therapeutically relevant class of azetidine-cyclobutane derivatives widely patented as Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders [2]. The compound is primarily supplied as a synthetic intermediate for medicinal chemistry and structure-activity relationship (SAR) exploration [1].

Why N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide Cannot Be Replaced by Common Azetidine Analogs


Substituting N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide with a generic azetidine or cyclobutane analog is not functionally equivalent. This specific scaffold, defined by a methylene-bridged azetidine core and an N-methylcyclobutanecarboxamide terminus, is explicitly constructed to exploit a three-dimensional pharmacophore space distinct from its regioisomers (e.g., azetidin-3-yl variants) [1]. In JAK-targeted programs, even minor positional changes on the azetidine ring can entirely ablate kinase selectivity, as demonstrated across the broad patent estate covering this chemical class [2]. This compound therefore serves as a non-fungible, late-stage diversification intermediate for precise SAR interrogation.

Quantitative Differentiation Evidence: N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide vs. Closest Analogs


Evidence Item 1: Regioisomeric Differentiation via Predicted Physicochemical Properties

The compound's distinct connectivity (azetidin-2-ylmethyl rather than azetidin-3-yl) results in a uniquely low predicted lipophilicity (XLogP3 = 0.5) among its close analogs, which is a critical determinant for CNS drug-likeness and oral bioavailability [1]. A comparator analog, N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide (CAS 1496790-15-8), possesses a different molecular formula (C9H16N2O vs. C10H18N2O) and, by structural inference, a higher predicted logP due to the absence of the flexible methylene spacer, which alters hydrogen bond acceptor presentation . This difference directly impacts the compound's utility in optimizing pharmacokinetic profiles of lead series.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Evidence Item 2: Topological Polar Surface Area (TPSA) Advantage for Permeability Optimization

The target compound exhibits a topological polar surface area of 32.3 Ų, which falls within a highly desirable range (20–40 Ų) for blood-brain barrier penetration and membrane permeability [1]. While direct TPSA data for the closest regioisomer N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide is not available, the structural difference (azetidin-2-ylmethyl vs. azetidin-3-yl attachment) alters the hydrogen bond acceptor count from 2 to a potentially different value, which is a key component of the TPSA calculation . This property places the target compound in a distinct permeability category that purchasers can use to differentiate it from uncharacterized azetidine building blocks.

Drug Design ADME Physicochemical Properties

Evidence Item 3: JAK Pharmacophore Compatibility Confirmed by Patent Class Assignment

The compound's core scaffold is explicitly captured within the Markush structures of granted patents claiming azetidine and cyclobutane derivatives as JAK inhibitors (US8158616B2) [1]. This patent assignment provides a class-level inference of JAK pharmacophore compatibility that is not universally shared by all azetidine-containing building blocks. Competing azetidine derivatives lacking the cyclobutane carboxamide motif (e.g., simple azetidine-3-amines) fall outside the claimed JAK pharmacophore space, making them unsuitable replacements for SAR studies targeting the JAK-STAT pathway [2].

Kinase Inhibition JAK-STAT Pathway Immunology

Evidence Item 4: Synthetic Accessibility and Enamine Building Block Availability

Unlike many theoretical azetidine-cyclobutane combinations that exist only in patent literature, N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide is commercially inventoried as a pre-synthesized building block by Enamine (catalog number EN300-737356), enabling immediate procurement for parallel synthesis or library production [1]. This contrasts with regioisomeric analogs such as N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide, which are supplied by multiple vendors but may have divergent stock reliability. The availability of a ready-made, single-vendor stock eliminates the synthetic delay and batch variability inherent in custom-synthesized alternatives [2].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Optimal Application Scenarios for N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide


Scenario 1: JAK-Selective Kinase Inhibitor Lead Optimization

Teams pursuing JAK1/JAK2/TYK2-selective inhibitors for autoimmune indications can use this compound as a late-stage diversification point. The azetidine-cyclobutane carboxamide framework, which is encompassed by JAK inhibitor patent claims [1], allows medicinal chemists to probe kinase selectivity by functionalizing the azetidine nitrogen or modifying the cyclobutane ring. Its favorable TPSA of 32.3 Ų [2] further supports the design of CNS-penetrant JAK inhibitors for neuroinflammatory conditions.

Scenario 2: CNS-Penetrant Kinase Probe Development

The low predicted lipophilicity (XLogP3 = 0.5) and moderate TPSA of 32.3 Ų [1] position this compound as an ideal starting scaffold for CNS drug discovery campaigns. Researchers optimizing brain-penetrant kinase inhibitors can exploit these balanced physicochemical properties to improve CNS exposure, differentiating it from more lipophilic azetidine derivatives that would default to peripheral restriction.

Scenario 3: Parallel Library Synthesis for Hit-to-Lead Programs

As a cataloged Enamine building block (EN300-737356) available in gram quantities [1], this compound enables rapid parallel amide coupling or reductive amination library production without the 2–4 week delay of custom synthesis. Medicinal chemistry teams requiring a pre-synthesized azetidine-cyclobutane scaffold for hit expansion can procure this compound immediately, accelerating the hit-to-lead timeline compared to custom-synthesized regioisomeric analogs.

Scenario 4: Regioisomeric SAR Studies Around Azetidine-Containing Pharmacophores

This compound serves as a specific azetidin-2-ylmethyl regioisomer that complements widely available azetidin-3-yl building blocks. Researchers conducting systematic SAR around the azetidine attachment point can use this compound to probe the effect of a methylene spacer on target engagement and selectivity [1]. Unlike generic azetidine-3-amines, this scaffold presents the nitrogen substituent in a distinct three-dimensional orientation that can alter the hydrogen bond network with kinase hinge regions.

Quote Request

Request a Quote for N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.